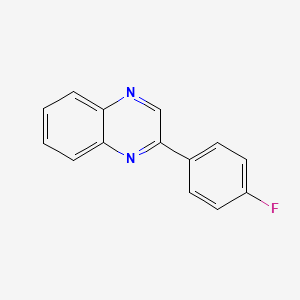

2-(4-Fluorophenyl)quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

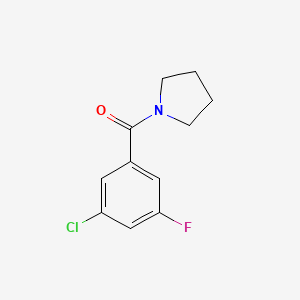

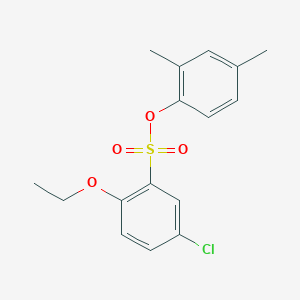

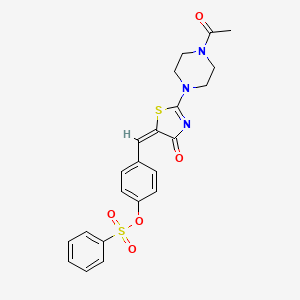

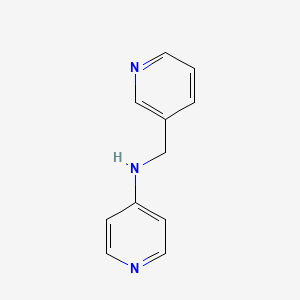

2-(4-Fluorophenyl)quinoxaline is a chemical compound with the empirical formula C14H9FN2 and a molecular weight of 224.23 . It is a solid substance . The dihedral angle between the benzene ring and the quinoxaline ring system is 22.2° .

Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A series of quinoxaline derivatives were efficiently synthesized using 1 wt.% of titanium silicate (TS-1) catalyzed reaction of 1,2-diamines and 1,2-diketones in methanol at room temperature .Molecular Structure Analysis

The structure of 2-(4-Fluorophenyl)quinoxaline is established based on its spectral data and elemental analysis . The dihedral angle between the benzene ring and the quinoxaline ring system is 22.2° .Chemical Reactions Analysis

Quinoxaline derivatives can be synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .Physical And Chemical Properties Analysis

2-(4-Fluorophenyl)quinoxaline is a solid substance . It has an empirical formula of C14H9FN2 and a molecular weight of 224.23 .Aplicaciones Científicas De Investigación

Structural Analysis and Molecular Design

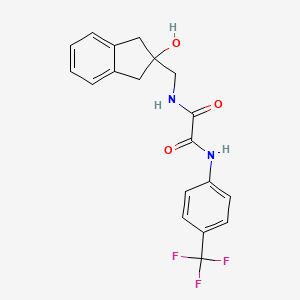

- In the crystal structure of 4-[3-(4-Fluorophenyl)quinoxalin-2-yl]-N-isopropylpyridin-2-amine, the quinoxaline system exhibits specific dihedral angles with the 4-fluorophenyl and pyridine rings. This highlights its potential in molecular design and crystal engineering (Koch, Schollmeyer, & Laufer, 2009).

Optical and Morphological Studies

- Tri-fluoromethyl substituted quinoxaline derivatives show distinct optical properties like absorption, emission, and Aggregation Induced Emission (AIE), indicating their potential in photophysical applications (Rajalakshmi & Palanisami, 2020).

Therapeutic Research

- Pyridinylquinoxalines and pyridinylpyridopyrazines, including 2-(4-fluorophenyl) derivatives, have been explored as p38 alpha MAP kinase inhibitors, highlighting their potential in therapeutic research (Koch et al., 2010).

Polymer and Material Science

- Synthesis of phenylquinoxaline oligomers, including 2-(4-fluorophenyl)quinoxaline, reveals significant solubility and thermal properties, suggesting applications in high-performance polymers and materials (Baek & Harris, 2005).

Fluorescence and Photovoltaic Applications

- Studies on fluorophenyl quinoxalines, like the synthesis of a new fluorescent pyrido[1,2-a]quinoxalin-11-ium derivative, demonstrate their use in fluorescence and photovoltaic applications (Koner & Ray, 2008).

Nanotechnology and Sensor Development

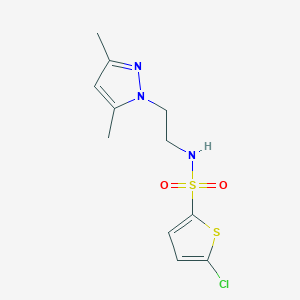

- 2-(4-Fluorophenyl)quinoxaline derivatives are being explored in the field of nanotechnology and as viscosity-sensitive fluorescent probes, indicating their potential in sensor technology (Wang et al., 2009).

Advanced Synthesis Techniques

- Novel synthetic routes for biologically active quinoxalines, including 2-(4-fluorophenyl)quinoxaline derivatives, showcase advancements in synthesis techniques relevant to medicinal chemistry (Khatoon & Abdulmalek, 2021).

Safety And Hazards

Direcciones Futuras

Quinoxaline derivatives, including 2-(4-Fluorophenyl)quinoxaline, have shown promise in various areas of research due to their wide range of biological properties . Future research could focus on designing and synthesizing new quinoxaline-based compounds as potential drugs of anticancer potency against bladder cancers .

Propiedades

IUPAC Name |

2-(4-fluorophenyl)quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FN2/c15-11-7-5-10(6-8-11)14-9-16-12-3-1-2-4-13(12)17-14/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKAVCQOVDGECI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}acetate](/img/structure/B2816341.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2816345.png)